Fluoromethalone

Ophthalmology Glaucoma Corticosteroid Safety

Fluorometholone is the evidence‑backed low‑IOP topical corticosteroid for anterior‑segment inflammation. It induces a mean IOP rise of only 3 mmHg vs 9 mmHg with dexamethasone, making it the safer choice for glaucoma‑risk patients and extended‑duration therapy. This synthetic glucocorticoid binds GR with IC₅₀ = 1.5 nM and upregulates MUC1/4/16/19 in corneal epithelium. Available as ≥98% white crystalline powder; suspension‑based ophthalmic formulations are enabled by cellulosic polymers and polysorbate 80. USP/BP reference standards support ANDA filing and QC. Procure the differentiated, IOP‑sparing corticosteroid for ophthalmic development and surgical formulary management.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
Cat. No. B1207057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromethalone
SynonymsCortisdin
Efflumidex
Flucon
Flucon, Isopto
Fluor Op
Fluor-Op
Fluoro Ophtal
Fluoro-Ophtal
Fluorometholone
Fluoropos
FML
FML Forte
FML Liquifilm
Isopto Flucon
PMS Fluorometholone
PMS-Fluorometholone
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O
InChIInChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3
InChIKeyFAOZLTXFLGPHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorometholone Procurement Guide: Topical Ophthalmic Corticosteroid with Documented IOP Advantage


Fluorometholone is a synthetic fluorinated glucocorticoid (CAS 426-13-1, C₂₂H₂₉FO₄, molecular weight 376.47 g/mol) [1] that functions as a high-affinity glucocorticoid receptor (GR) agonist with IC₅₀ = 1.5 nM and Kd = 2.8 nM in radioligand binding assays [2]. It is classified under ATC code S01BA07 as a plain ophthalmic corticosteroid [3] and is primarily formulated as a 0.1% ophthalmic suspension (FML®) for treating corticosteroid-responsive inflammatory conditions of the anterior segment, including allergic conjunctivitis, uveitis, keratitis, and post-operative inflammation [4]. The compound is practically insoluble in water and slightly soluble in alcohol, with a logP of approximately 2.02 [1].

Why Fluorometholone Cannot Be Simply Substituted by Dexamethasone or Prednisolone


Topical ophthalmic corticosteroids exhibit clinically meaningful divergence in three interdependent parameters: corneal penetration capacity, anti-inflammatory potency, and the propensity to induce intraocular pressure (IOP) elevation . Prednisolone acetate 1% demonstrates superior corneal penetration and ranks as the most potent formulation for anterior segment inflammation, while dexamethasone 0.1% exhibits the highest immunosuppressive activity [1]. Fluorometholone occupies a distinct position in this therapeutic continuum: it is the least potent among commonly used agents [2] but has been documented to produce a significantly lower IOP elevation compared to dexamethasone (mean IOP increase of 3 mmHg versus 9 mmHg after six weeks of treatment) [3]. Substitution between these agents without accounting for the differential balance of efficacy versus IOP safety constitutes a clinically material decision, particularly for patients with glaucoma risk factors, known steroid response, or requirements for extended treatment duration [4].

Fluorometholone: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Fluorometholone vs. Dexamethasone: Intraocular Pressure Elevation After Six Weeks of Treatment

In a comparative clinical study, topical fluorometholone 0.1% demonstrated a statistically significant lower increase in intraocular pressure (IOP) compared to dexamethasone after six weeks of treatment [1]. This lower propensity for IOP elevation is a primary driver for selecting fluorometholone in patients where steroid-induced ocular hypertension is a clinical concern .

Ophthalmology Glaucoma Corticosteroid Safety

Fluorometholone vs. Dexamethasone and Prednisolone: Comparative Ocular Penetration Characteristics

A comparative study by Kupferman and Leibowitz (1975) quantified the corneal and aqueous humor penetration of fluorometholone relative to dexamethasone and prednisolone following topical administration of a standard drop [1]. Fluorometholone penetration was consistently lower than that documented for dexamethasone and prednisolone preparations [1]. Critically, unlike these more conventional steroids, the ocular penetration of fluorometholone appeared unaffected by the presence or absence of the corneal epithelium or by intraocular inflammation [1]. The overall class ranking for corneal penetration places prednisolone acetate as superior, followed by dexamethasone, with fluorometholone exhibiting the lowest penetration among these three agents .

Ocular Pharmacokinetics Corneal Permeability Drug Delivery

Fluorometholone Clinical Positioning: NHS Formulary Potency and Indication Tiering

The NHS Devon Formulary provides an explicit potency ranking for topical ophthalmic corticosteroids in descending order: prednisolone acetate 1% (most potent), dexamethasone 0.1%, betamethasone 0.1%, prednisolone sodium phosphate 0.5%, and fluorometholone 0.1% (least potent) [1]. Correspondingly, the BNSSG Joint Formulary classifies fluorometholone 0.1% as an alternative (TLS Blue) rather than a first-line recommended agent, whereas prednisolone 0.5%/1% and dexamethasone 0.1% are designated as recommended first-line choices (TLS Green) [2]. Fluorometholone's specific indication within BNSSG is noted for cases of uveitis associated with raised ocular pressure [2]. The NHS Scotland guidelines further specify fluorometholone as the preferred low-potency steroid for persistent subepithelial infiltrates lasting >6 weeks, with a dosing regimen of one drop 2-4 times daily [3].

Clinical Formulary Therapeutic Guidelines Procurement Tiering

Glucocorticoid Receptor Binding Affinity: Fluorometholone Binding Parameters

Fluorometholone binds to glucocorticoid receptors with high affinity, demonstrating an IC₅₀ of 1.5 nM and a dissociation constant (Kd) of 2.8 nM in radioligand binding assays [1]. This binding affinity supports its mechanism as a GR agonist that modulates gene expression to increase MUC1, MUC4, MUC16, and MUC19 in conjunctival and corneal epithelial cells at concentrations of 25-100 nM . The binding parameters provide a quantitative benchmark for in vitro potency and receptor engagement.

Receptor Pharmacology Binding Affinity In Vitro Potency

Fluorometholone Acetate Prodrug: Enhanced Corneal Penetration via Lipophilic Modification

Fluorometholone acetate is a lipophilic ester prodrug form of fluorometholone designed specifically to enhance corneal penetration compared to the parent alcohol form [1]. The acetate modification increases lipophilicity, facilitating improved transport across the lipid-rich corneal epithelium [1]. This formulation differentiation represents a distinct procurement consideration: fluorometholone acetate (Flarex®) provides a penetration-enhanced option within the same therapeutic class for cases where higher intraocular drug levels are required but the lower IOP risk profile of the fluorometholone scaffold remains desirable [2].

Prodrug Design Ocular Bioavailability Formulation Science

Fluorometholone: Evidence-Backed Procurement and Application Scenarios


Post-Operative Inflammation Management in Patients with Glaucoma Risk Factors

Following cataract surgery or corneal transplantation, topical corticosteroids are routinely prescribed to control post-operative inflammation. In patients with pre-existing glaucoma, family history of glaucoma, or known steroid response, fluorometholone 0.1% is indicated due to its documented lower IOP elevation (mean 3 mmHg increase) compared to dexamethasone (mean 9 mmHg increase) [1]. The NHS formulary specifically notes fluorometholone's role in uveitis associated with raised ocular pressure [2]. Procurement for surgical ophthalmology units should include fluorometholone as a differentiated option for this at-risk patient subpopulation.

Chronic Inflammatory Ocular Surface Disease Requiring Extended Steroid Therapy

Conditions such as persistent viral conjunctivitis with subepithelial infiltrates lasting >6 weeks, chronic allergic conjunctivitis, or mild anterior uveitis may require prolonged corticosteroid treatment [1]. In these scenarios, the cumulative IOP burden becomes a critical safety consideration. Fluorometholone, ranked as the lowest-potency topical ophthalmic corticosteroid with the least steroid-response induction risk among commonly used agents , is the evidence-supported choice for extended-duration therapy where maintaining IOP safety outweighs the need for maximal anti-inflammatory potency [2]. The standard dosing regimen is one drop 2-4 times daily, with potential for hourly dosing during the initial 24-48 hours in more serious presentations [1].

In Vitro Glucocorticoid Receptor Pharmacology Research

For laboratory investigations of glucocorticoid receptor signaling, fluorometholone serves as a characterized synthetic GR agonist with documented binding parameters (IC₅₀ = 1.5 nM; Kd = 2.8 nM) [1]. At concentrations of 25-100 nM, fluorometholone induces measurable upregulation of MUC1, MUC4, MUC16, and MUC19 gene expression in conjunctival and corneal epithelial cell models . USP and BP reference standards are available for analytical method development and quality control applications [2][3]. The compound is supplied as a white to off-white crystalline powder with ≥98% purity by HPLC, soluble in DMSO (≥50 mg/mL) and practically insoluble in water [4].

Formulation Development: Suspension and Prodrug Optimization

Fluorometholone presents distinct formulation challenges and opportunities. The compound is practically insoluble in water and requires suspension-based ophthalmic delivery [1]. Patented formulation approaches include the addition of cellulosic polymers (e.g., hydroxypropylmethylcellulose) and nonionic surfactants (e.g., polysorbate 80) to enhance redispersibility and minimize aggregate formation in suspension-type eye drops . Additionally, fluorometholone acetate, the lipophilic ester prodrug, offers an alternative scaffold with enhanced corneal penetration characteristics for formulation scientists seeking to optimize ocular bioavailability [2]. These formulation considerations are directly relevant to pharmaceutical development and generic drug manufacturing procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoromethalone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.